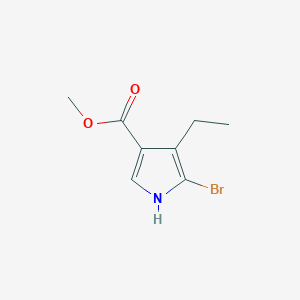
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one is a synthetic organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and an octyl chain attached to the isoquinoline core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a Friedel-Crafts alkylation reaction, where phenol reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Addition of the Octyl Chain: The octyl chain is introduced through a nucleophilic substitution reaction, where an octyl halide reacts with the isoquinoline core.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural features.
作用機序
The mechanism of action of 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.
類似化合物との比較
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one can be compared with other similar compounds, such as:
1-Fluoro-3-(4-hydroxyphenyl)-6,7-dihydroisoquinolin-8(5H)-one: Lacks the octyl chain, resulting in different physicochemical properties and biological activities.
1-Fluoro-3-(4-methoxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions with molecular targets.
1-Chloro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one: Substitutes the fluorine atom with chlorine, leading to variations in its chemical behavior and biological effects.
特性
CAS番号 |
184696-85-3 |
|---|---|
分子式 |
C23H28FNO2 |
分子量 |
369.5 g/mol |
IUPAC名 |
1-fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C23H28FNO2/c1-2-3-4-5-6-7-8-17-9-10-18-15-20(16-11-13-19(26)14-12-16)25-23(24)21(18)22(17)27/h11-15,17,26H,2-10H2,1H3 |
InChIキー |
SIJOVHBOHPCWID-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1CCC2=CC(=NC(=C2C1=O)F)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)



![(1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid](/img/structure/B8675397.png)
![2-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8675404.png)
![N-[2-(4-Chloro-phenyl)-2-morpholin-4-yl-ethyl]-2-methyl-benzamide](/img/structure/B8675410.png)
![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)




